Aminopyrazolone -

Aminopyrazolone

Catalog Number: EVT-8523587
CAS Number:
Molecular Formula: C3H3N3O
Molecular Weight: 97.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Aminopyrazolone derivatives can be synthesized from various starting materials, including pyrazoles and substituted anilines. They belong to the broader class of pyrazolone compounds, which are five-membered ring structures containing two adjacent nitrogen atoms. These compounds can be classified based on their substituents at different positions on the pyrazolone ring, leading to a variety of pharmacological profiles.

Synthesis Analysis

Methods and Technical Details

The synthesis of aminopyrazolone can be achieved through several methods, often involving multi-step reactions. A common approach involves the diazotization of an aniline derivative followed by cyclization with hydrazine derivatives.

  1. Diazotization: For instance, 2,6-dichloro-4-trifluoromethylaniline can be reacted with sodium nitrite in acidic conditions to form a diazonium salt.
  2. Cyclization: This diazonium salt is then treated with hydrazine or hydrazine derivatives under controlled temperatures to yield aminopyrazolone .

For example, one specific synthesis method detailed in patent literature describes the use of a biphasic system where a mixture of spent acids is utilized for diazotization, resulting in high yields and purity of the final aminopyrazolone product .

Molecular Structure Analysis

Structure and Data

Aminopyrazolone typically features a pyrazole ring with an amino group at one position and various substituents at others. The general structure can be represented as follows:

  • Chemical Formula: C4H5N3OC_4H_5N_3O
  • Molecular Weight: Approximately 113.11 g/mol

The structural representation can vary significantly based on the specific derivative being synthesized, which may include substitutions that enhance biological activity or alter solubility properties.

Chemical Reactions Analysis

Reactions and Technical Details

Aminopyrazolones participate in various chemical reactions that can modify their structure for enhanced activity:

  1. Reduction Reactions: Aminopyrazolones can undergo reduction to yield more complex derivatives or to modify functional groups.
  2. Cyclization: They can also react with electrophiles to form new ring structures or linkages, expanding their utility in drug design .
  3. Substitution Reactions: The amino group can engage in nucleophilic substitution reactions, allowing for further functionalization.

For instance, the reduction of 4-hydroxyiminopyrazol-5-ones using zinc in acidic conditions has been reported to yield various aminopyrazolone derivatives .

Mechanism of Action

Process and Data

The mechanism by which aminopyrazolones exert their biological effects often involves modulation of enzymatic activity or receptor interaction:

  • Enzyme Inhibition: Many aminopyrazolones have been shown to inhibit heat shock protein 90 (Hsp90), which plays a critical role in protein folding and stability within cells. This inhibition can lead to apoptosis in cancer cells .
  • Anti-inflammatory Action: The anti-inflammatory properties are attributed to their ability to inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.

Data from studies indicate that structural modifications on the aminopyrazolone scaffold can significantly influence its binding affinity and selectivity towards target proteins.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Aminopyrazolones exhibit distinct physical and chemical properties that are crucial for their application:

  • Solubility: Generally soluble in polar solvents such as water and ethanol.
  • Melting Point: Varies based on substitution but typically ranges from 150°C to 200°C.
  • Stability: Stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Characterization techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are commonly employed to confirm the identity and purity of synthesized aminopyrazolones .

Applications

Scientific Uses

Aminopyrazolone derivatives have found applications across various fields:

  1. Pharmaceuticals: Used as anti-inflammatory agents, analgesics, and potential anticancer drugs.
  2. Agriculture: Some aminopyrazolone compounds exhibit herbicidal properties, making them valuable in agrochemical formulations.
  3. Material Science: Their unique chemical properties allow for potential applications in developing new materials with specific functionalities.

Research continues into optimizing these compounds for enhanced efficacy and reduced side effects, reflecting their importance in both medicinal chemistry and agricultural science .

Historical Evolution of Aminopyrazolone in Medicinal Chemistry

Emergence as a Privileged Scaffold in Drug Discovery

The aminopyrazolone core—a five-membered heterocycle featuring adjacent nitrogen atoms with a ketone group and an amino substituent—established itself as a privileged scaffold in medicinal chemistry due to its exceptional versatility in molecular interactions and synthetic tractability. Early recognition stemmed from its balanced physicochemical properties, including moderate log P values (typically ranging from 0.5 to 3.0), molecular weights often below 300 Da, and the capacity to form up to five hydrogen bonds (three as donor/acceptor via the amino-ketone motif and two through ring nitrogens) [3]. This hydrogen-bonding profile enables high-affinity interactions with diverse biological targets, particularly protein kinases where the scaffold binds conserved hinge regions. The scaffold’s "privileged" status was cemented by observations that minor structural modifications at the N1, C3, C4, or C5 positions (Figure 1) could dramatically alter target selectivity and pharmacological outcomes while maintaining favorable drug-likeness [3] [9].

Table 1: Key Physicochemical and Drug-Likeness Properties of the Aminopyrazolone Scaffold

PropertyTypical Range for AminopyrazolonesSignificance in Drug Design
Molecular Weight200-400 DaFacilitates cellular permeability and oral bioavailability
Log P (Octanol-Water)0.5-3.0Balances solubility and membrane penetration
Hydrogen Bond Donors1-3Enables target binding specificity
Hydrogen Bond Acceptors3-5Enhances solubility and protein interactions
Rotatable Bonds≤5Reduces metabolic instability
TPSA (Total Polar Surface Area)50-100 ŲOptimizes for oral absorption

The scaffold’s synthetic accessibility accelerated its adoption. Classical routes like the Knorr pyrazole synthesis—condensing hydrazines with β-keto esters or 1,3-dicarbonyl compounds—provided efficient access to 4-aminopyrazol-5-ones, while cyclization reactions of α,β-unsaturated ketones with hydrazines yielded 3-aminopyrazolones [3]. This synthetic flexibility allowed medicinal chemists to rapidly generate libraries for structure-activity relationship (SAR) studies. By the 1990s, aminopyrazolone derivatives demonstrated clinically relevant activities across therapeutic areas: metamizole (dipyrone) emerged as a potent analgesic and antipyretic, while aminophenazone served as an anti-inflammatory agent [3]. These early successes validated the scaffold’s utility and spurred investigations into more selective derivatives.

A critical breakthrough was the discovery that 4-aminopyrazolones could mimic purine binding in kinase ATP pockets. This was exemplified by the development of AT7519 (Figure 2), which progressed to Phase II trials for hematological malignancies by inhibiting multiple cyclin-dependent kinases (CDK1, CDK2, CDK4, CDK6, CDK9) with IC₅₀ values of ≤100 nM [3] [6]. The compound’s 4-aminopyrazole core formed a pivotal hydrogen-bonding triad with kinase hinge residues (Glu81 and Leu83 in CDK2), while its aryl substituents occupied hydrophobic regions, achieving high potency through optimized shape complementarity [6]. Similarly, 3-aminopyrazolones demonstrated microtubule disruption activity, as in compound 5 (IC₅₀ = 80–120 nM across cancer lines), which bound the colchicine site of tubulin via hydrophobic interactions between its trimethoxyphenyl group and residues Alaβ250–Alaβ316 [3].

Table 2: Clinically Advanced Aminopyrazolone-Based Kinase Inhibitors

CompoundCore SubstitutionPrimary TargetsHighest Development PhaseIndications
AT75194-AminopyrazoleCDK1/2/4/6/9Phase IIMultiple Myeloma, Chronic Lymphocytic Leukemia
Pirtobrutinib3-AminopyrazoleBTK (reversible binding)FDA Approved (2023)Mantle Cell Lymphoma
Compound 24*3-AminopyrazoleCDK2 (IC₅₀=24 nM), CDK5 (IC₅₀=23 nM)PreclinicalPancreatic Ductal Adenocarcinoma

*Identified in Rana et al.'s aminopyrazole library screen [6]

Key Milestones in Pharmacological Repurposing

Pharmacological repurposing of aminopyrazolones transformed early anti-inflammatory leads into targeted therapies for oncology, infectious diseases, and protein homeostasis, leveraging the scaffold’s promiscuity while refining selectivity through structural optimization. A landmark achievement occurred in antimalarial therapy, where researchers overcame quinoline resistance by integrating 4-aminopyrazolone motifs. Lusardi et al. synthesized trisubstituted anilino pyrazoles (e.g., compound 11, Figure 3) exhibiting sub-micromolar activity against both chloroquine-sensitive (IC₅₀ = 0.12 μM) and -resistant Plasmodium falciparum strains (IC₅₀ = 0.18 μM) [9] [2]. This represented a 50-fold potency increase over earlier pyrazole antimalarials, attributed to the compound’s dual inhibition of hemoglobin digestion and heme detoxification pathways—mechanisms distinct from artemisinin-based combination therapies [2] [9].

The scaffold’s adaptability to kinase inhibition paradigms enabled strategic pivots from initial indications. AT9283, originally developed as a JAK2 inhibitor for myeloproliferative disorders, was repurposed as an Aurora A/B kinase inhibitor (IC₅₀ = 1.2 nM and 1.1 nM, respectively) in solid tumors due to its potent disruption of mitotic spindle formation [3]. This repurposing capitalized on conserved ATP-binding pockets across kinases, with the aminopyrazolone moiety serving as a universal hinge-binding element. Clinical trials confirmed activity in refractory acute myeloid leukemia, validating the scaffold’s versatility [3] [5]. Similarly, pirtobrutinib—bearing a 3-aminopyrazolone core—was designed to overcome acquired resistance to covalent Bruton’s tyrosine kinase inhibitors in chronic lymphocytic leukemia. Its reversible binding mechanism maintained efficacy against common mutations while avoiding off-target toxicity [3].

The most transformative repurposing emerged in targeted protein degradation, where aminopyrazolone-based "molecular glues" reshaped therapeutic landscapes. Drawing inspiration from natural immunomodulatory drugs like thalidomide, researchers engineered aminopyrazolone derivatives to enhance substrate specificity of E3 ubiquitin ligases. Bristol Myers Squibb’s CC-90009 (Figure 4), a cereblon E3 ligase modulator, entered Phase I trials for acute myeloid leukemia by inducing ubiquitination and degradation of GSPT1, a protein essential for leukemia cell survival [7]. This approach exploited the aminopyrazolone’s ability to form ternary complexes between the E3 ligase and neosubstrates, a mechanism orthogonal to traditional occupancy-driven inhibition. By 2024, over 20 aminopyrazolone-containing degraders advanced to clinical studies, targeting previously "undruggable" proteins like transcription factors and scaffolding proteins [1] [7].

Table 3: Aminopyrazolone Scaffold Repurposing Across Therapeutic Domains

Therapeutic AreaOriginal ApplicationRepurposed ApplicationMechanistic Insight
Infectious DiseasesAnti-inflammatory (Metamizole)Antimalarial (Tri-substituted anilino pyrazoles)Heme detoxification disruption in Plasmodium
Oncology (Kinases)JAK2 Inhibition (AT9283)Aurora A/B Kinase InhibitionSpindle assembly disruption during mitosis
Hematologic MalignanciesKinase Inhibitor ScaffoldBTK Degrader (Pirtobrutinib derivatives)Reversible inhibition overcoming C481S mutation
Targeted DegradationNoneMolecular Glue Degraders (CC-90009)Cereblon-mediated GSPT1 ubiquitination in AML cells

Aminopyrazolone’s role expanded into neurodegeneration through serendipitous discoveries. Screening of CDK inhibitor libraries revealed brain-penetrant 3-aminopyrazolones (e.g., CP668863) that suppressed tau hyperphosphorylation in Alzheimer’s models by inhibiting CDK5/p25 [6]. This neuroprotective effect, initially an off-target observation, became a dedicated development path for tauopathies, highlighting how comprehensive profiling of aminopyrazolone derivatives uncovers latent pharmacological potential [5] [6]. The scaffold’s continuous evolution—from analgesic to degrader—demonstrates the enduring impact of strategic repurposing in medicinal chemistry.

Properties

Product Name

Aminopyrazolone

IUPAC Name

4-imino-1H-pyrazol-5-one

Molecular Formula

C3H3N3O

Molecular Weight

97.08 g/mol

InChI

InChI=1S/C3H3N3O/c4-2-1-5-6-3(2)7/h1H,(H2,4,6,7)

InChI Key

XSFKCGABINPZRK-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=O)C1=N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.